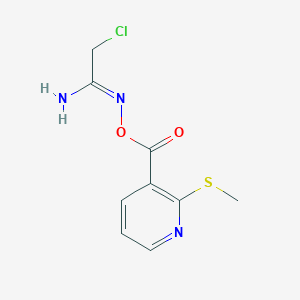
Pyridine-3-carboxylic acid, 2-methylthio-, (1-amino-2-chloroethenylidenamino) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxylic acid, 2-(methylthio)-, (2-chloro-1-iminoethyl)azanyl ester is a chemical compound with the molecular formula C8H7Cl2N3O2S. This compound is known for its unique structure, which includes a pyridine ring substituted with a carboxylic acid group, a methylthio group, and an azanyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-(methylthio)-, (2-chloro-1-iminoethyl)azanyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3-pyridinecarboxylic acid and 2-chloro-1-iminoethyl chloride.
Reaction with Methylthio Group: The 3-pyridinecarboxylic acid is reacted with a methylthio group under specific conditions to introduce the methylthio substituent.
Formation of Azanyl Ester: The intermediate product is then reacted with 2-chloro-1-iminoethyl chloride to form the azanyl ester.
The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxylic acid, 2-(methylthio)-, (2-chloro-1-iminoethyl)azanyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azanyl ester group to an amine.
Substitution: The chlorine atom in the 2-chloro-1-iminoethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Pyridinecarboxylic acid, 2-(methylthio)-, (2-chloro-1-iminoethyl)azanyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-(methylthio)-, (2-chloro-1-iminoethyl)azanyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Pyridinecarboxylic acid, 2-chloro-, (2-chloro-1-iminoethyl)azanyl ester
- 3-Pyridinecarboxylic acid, 2-(methylthio)-, (2-bromo-1-iminoethyl)azanyl ester
Uniqueness
3-Pyridinecarboxylic acid, 2-(methylthio)-, (2-chloro-1-iminoethyl)azanyl ester is unique due to the presence of both the methylthio and azanyl ester groups. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
252914-63-9 |
|---|---|
Formule moléculaire |
C9H10ClN3O2S |
Poids moléculaire |
259.71 g/mol |
Nom IUPAC |
[(Z)-(1-amino-2-chloroethylidene)amino] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClN3O2S/c1-16-8-6(3-2-4-12-8)9(14)15-13-7(11)5-10/h2-4H,5H2,1H3,(H2,11,13) |
Clé InChI |
YQRICNFHGXHCRW-UHFFFAOYSA-N |
SMILES isomérique |
CSC1=C(C=CC=N1)C(=O)O/N=C(/CCl)\N |
SMILES canonique |
CSC1=C(C=CC=N1)C(=O)ON=C(CCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



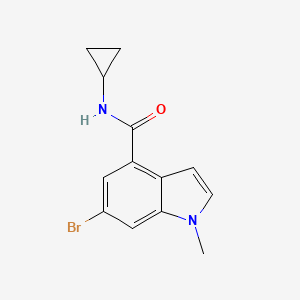

![17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12073418.png)

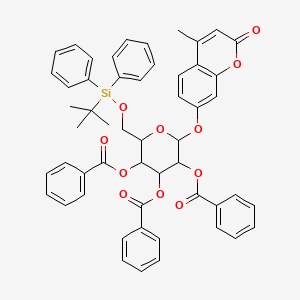
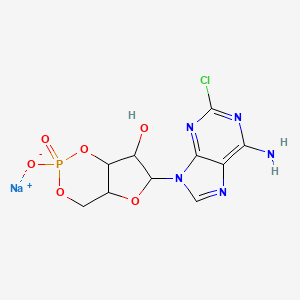




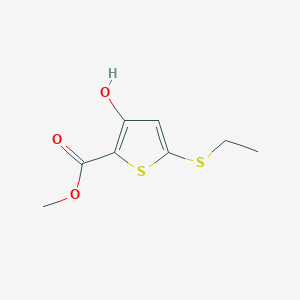
![8-[(4-Ethyl-1,3-benzothiazol-2-yl)sulfanyl]-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one](/img/structure/B12073489.png)
![1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B12073497.png)
